[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
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Overview
Description
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, commonly known as dTMP, is a nucleotide that plays a crucial role in DNA replication and repair. It is synthesized from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS). The synthesis of dTMP is an essential process for cell proliferation and survival.
Mechanism Of Action
The mechanism of action of dTMP involves its incorporation into DNA during replication and repair. dTMP is converted to deoxythymidine triphosphate (dTTP), which is then incorporated into the growing DNA chain by DNA polymerase. The incorporation of dTMP into DNA is essential for maintaining the integrity of the genetic material and preventing mutations.
Biochemical And Physiological Effects
The biochemical and physiological effects of dTMP are primarily related to its role in DNA replication and repair. The dysregulation of dTMP synthesis has been linked to cancer and other diseases, and several drugs have been developed that target TS to inhibit dTMP synthesis. These drugs have been used in cancer chemotherapy and have shown promising results in clinical trials.
Advantages And Limitations For Lab Experiments
The advantages of using dTMP in lab experiments are its essential role in DNA replication and repair, which makes it a crucial molecule for studying these processes. However, the limitations of using dTMP in lab experiments are its instability and the difficulty of synthesizing it in large quantities.
Future Directions
There are several future directions for research on dTMP, including the development of new TS inhibitors for cancer chemotherapy, the identification of new targets for cancer therapy, and the exploration of the role of dTMP in other cellular processes. Additionally, the development of new methods for synthesizing dTMP in large quantities could facilitate the study of its biochemical and physiological effects.
Synthesis Methods
The synthesis of dTMP involves the conversion of [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate to dTMP by TS. This reaction requires the transfer of a methyl group from 5,10-methylenetetrahydrofolate (mTHF) to [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, which results in the formation of dTMP and dihydrofolate (DHF). TS is a target for cancer chemotherapy, and several drugs have been developed that inhibit its activity.
Scientific Research Applications
The synthesis of dTMP is a crucial process for cell proliferation and survival, and its dysregulation has been linked to cancer and other diseases. Therefore, understanding the mechanism of dTMP synthesis and its regulation is essential for the development of new cancer therapies and treatments for other diseases.
properties
CAS RN |
15892-22-5 |
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Product Name |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
InChI Key |
ILXHFXFPPZGENN-IOVATXLUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
synonyms |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Origin of Product |
United States |
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